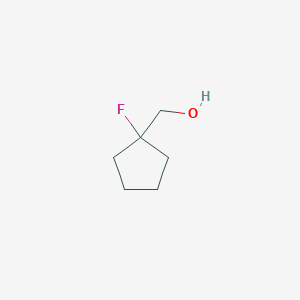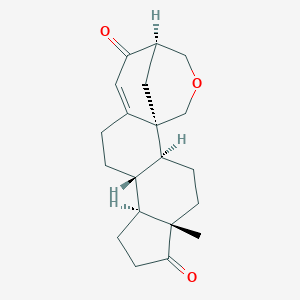
2,19-Moaed
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,19-Moaed is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the natural hormone, progesterone, and has been found to possess unique properties that make it useful in various scientific studies. In
Wirkmechanismus
The mechanism of action of 2,19-Moaed is not fully understood. However, it is believed that the compound acts by binding to progesterone receptors in the body. This binding triggers a series of events that ultimately lead to the physiological effects of the compound.
Biochemische Und Physiologische Effekte
2,19-Moaed has been found to have a variety of biochemical and physiological effects. The compound has been shown to regulate the menstrual cycle and has been used to treat conditions such as endometriosis and polycystic ovary syndrome. Additionally, 2,19-Moaed has been found to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2,19-Moaed in lab experiments is its ability to regulate the menstrual cycle. This makes it an ideal compound for studying female reproductive biology. Additionally, the compound has been found to have anti-inflammatory properties, which make it useful in studies related to inflammation and autoimmune diseases. However, one of the limitations of using 2,19-Moaed in lab experiments is the potential for side effects. The compound has been shown to have some adverse effects on the liver and kidneys, which may limit its use in certain studies.
Zukünftige Richtungen
There are many potential future directions for the study of 2,19-Moaed. One area of research that holds promise is the use of the compound in the treatment of autoimmune diseases. Additionally, 2,19-Moaed may be useful in the development of new contraceptives and fertility treatments. Finally, the compound may have applications in the development of new anti-inflammatory drugs.
Conclusion
In conclusion, 2,19-Moaed is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of the compound involves the modification of the natural hormone, progesterone. 2,19-Moaed has been found to have potential applications in the study of female reproductive biology, inflammation, and autoimmune diseases. The mechanism of action of the compound is not fully understood, but it is believed to act by binding to progesterone receptors in the body. The compound has a variety of biochemical and physiological effects and has advantages and limitations for use in lab experiments. Finally, there are many potential future directions for the study of 2,19-Moaed, including its use in the treatment of autoimmune diseases, the development of new contraceptives and fertility treatments, and the development of new anti-inflammatory drugs.
Synthesemethoden
The synthesis of 2,19-Moaed involves the modification of the natural hormone, progesterone. This process involves the addition of a methyl group at the 2-position and a vinyl group at the 19-position of the progesterone molecule. The resulting compound is 2,19-Moaed. This synthesis method has been well-established and has been used to produce large quantities of the compound for scientific research.
Wissenschaftliche Forschungsanwendungen
2,19-Moaed has been found to have potential applications in various scientific fields. One of its primary uses is in the study of female reproductive biology. The compound has been shown to have a significant impact on the regulation of the menstrual cycle and has been used to study the effects of hormonal imbalances on female fertility. Additionally, 2,19-Moaed has been found to have anti-inflammatory properties and has been used in studies related to inflammation and autoimmune diseases.
Eigenschaften
CAS-Nummer |
136182-63-3 |
|---|---|
Produktname |
2,19-Moaed |
Molekularformel |
C20H26O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(1S,2S,5S,9S,10R,16R)-5-methyl-18-oxapentacyclo[14.3.1.01,13.02,10.05,9]icos-13-ene-6,15-dione |
InChI |
InChI=1S/C20H26O3/c1-19-7-6-16-14(15(19)4-5-18(19)22)3-2-13-8-17(21)12-9-20(13,16)11-23-10-12/h8,12,14-16H,2-7,9-11H2,1H3/t12-,14+,15+,16+,19+,20-/m1/s1 |
InChI-Schlüssel |
KQTAMTBUQUXVAK-MFDYCWBWSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)[C@@H]5C[C@]34COC5 |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CC34COC5 |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)C5CC34COC5 |
Synonyme |
2,19-(methyleneoxy)androst-4-ene-3,17-dione 2,19-MOAED |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



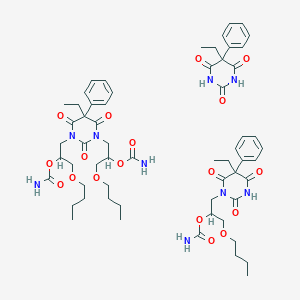
![3-amino-3-[2-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B154163.png)
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)
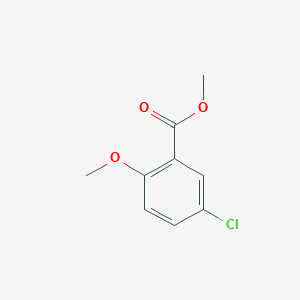

![Pyridine,2-[bis(trimethylsilyl)phosphino]-6-(trimethylsilyl)-(9CI)](/img/structure/B154175.png)

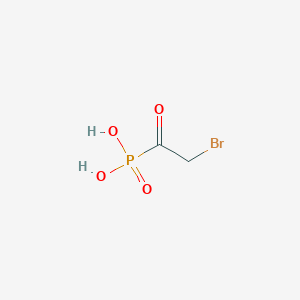
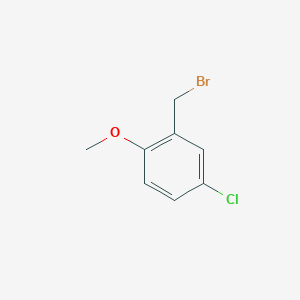
![4-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B154184.png)
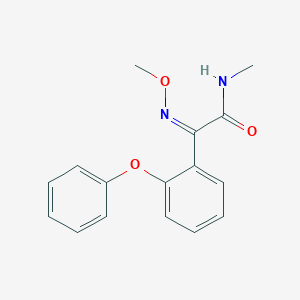

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[[(7R,8S,9R,10S)-7,8,9-trihydroxy-7,8,9,10-tetrahydrobenzo[a]pyren-10-yl]amino]-3H-purin-6-one](/img/structure/B154190.png)
